Cas no 944317-92-4 (1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene)

1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene is a halogenated aromatic compound featuring bromine, fluorine, and methoxy substituents, along with an isopropyl group. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, isopropyl) groups allows for selective functionalization, offering versatility in synthetic routes. High purity and stability under standard conditions ensure reliable performance in demanding applications. This compound is particularly useful in the development of complex molecules requiring precise regiochemical control.
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene structure
944317-92-4 structure
Product Name:1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
CAS No:944317-92-4
MF:C10H12BrFO
MW:247.104085922241
MDL:MFCD15528104
CID:1081074
PubChem ID:57389499
Update Time:2025-05-22

1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-broMo-4-fluoro-5-isopropyl-2-Methoxybenzene
    • 1-bromo-4-fluoro-2-methoxy-5-propan-2-ylbenzene
    • 1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-BENZENE
    • 1-BROMO-4-FLUORO-2-METHOXY-5-(PROPAN-2-YL)BENZENE
    • 2-bromo-4-isopropyl-5-fluoroanisole
    • 2-bromo-5-fluoro-4-isopropylanisole
    • 4-isopropyl-2-bromo-5-fluoroanisole
    • BENZENE,1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)
    • C-8375
    • QC-4127
    • 1-Bromo-4-fluoro-2-methoxy-5-(1-methylethyl)benzene (ACI)
    • CPPYOHQHPFTBON-UHFFFAOYSA-N
    • KST246LRF8
    • AKOS025291311
    • PB11150
    • DA-00417
    • C10H12BrFO
    • 1-Bromo-4-fluoro-5-isopropyl-2-methoxy-benzene
    • MFCD15528104
    • CS-0006991
    • 1-Bromo-4-fluoro-2-methoxy-5-(1-methylethyl)benzene
    • DTXSID70725415
    • BENZENE, 1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-
    • 944317-92-4
    • SCHEMBL904264
    • DS-7661
    • 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
    • MDL: MFCD15528104
    • Inchi: 1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3
    • InChI Key: CPPYOHQHPFTBON-UHFFFAOYSA-N
    • SMILES: FC1C(C(C)C)=CC(Br)=C(OC)C=1

Computed Properties

  • Exact Mass: 246.00600
  • Monoisotopic Mass: 246.00556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.343±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 240.1±40.0 ºC (760 Torr),
  • Flash Point: 124.3±11.6 ºC,
  • Solubility: Almost insoluble (0.025 g/l) (25 º C),
  • PSA: 9.23000
  • LogP: 3.72020

1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 28 - 35 °C; 5 h, 28 - 35 °C
Reference
Method for synthesizing (4-fluoro-5-isopropyl-2-methoxyphenyl)boric acid
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Water ;  40 min, 25 - 30 °C; 3 h, 30 °C; 30 °C → 5 °C
1.2 Reagents: Disodium sulfide ;  30 min, < 20 °C
Reference
Process for a CETP inhibitor
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 - 4 h, 35 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Synthesis of intermediates for preparing anacetrapib and derivatives
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Tetramethyldisiloxane Solvents: 1,2-Dichloroethane ;  rt → -20 °C
1.2 Reagents: Trifluoroacetic acid ;  -20 °C
1.3 Solvents: 1,2-Dichloroethane ;  2 - 3 h, < -5 °C; 15 min, -10 °C
Reference
Process for preparation of biaryl chloride
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Process for synthesizing a cetp inhibitor
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrogen bromide Catalysts: Palladium Solvents: Methanol ;  15 min, 60 psi, rt
Reference
Synthesis of intermediates for preparing anacetrapib and derivatives thereof
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, 30 °C
Reference
Process for preparation of 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene from 3-fluorophenyl methyl ether
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt → 35 °C; 3 - 4 h, 35 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Synthesis of intermediates for preparing anacetrapib and derivatives thereof
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  12 h, 0.5 - 1.0 MPa, 30 - 35 °C
Reference
Method for preparing anacetrapib key intermediate
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  1,1,3,3-Tetramethyldisiloxane Solvents: 1,2-Dichloroethane ;  2 - 3 h, < -5 °C; 15 min, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
Reference
Preparative scale synthesis of the biaryl core of anacetrapib via a ruthenium-catalyzed direct arylation reaction: unexpected effect of solvent impurity on the arylation reaction
Ouellet, Stephane G.; Roy, Amelie; Molinaro, Carmela; Angelaud, Remy; Marcoux, Jean-Francois; et al, Journal of Organic Chemistry, 2011, 76(5), 1436-1439

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 9.8 bar, 40 °C
Reference
New process of preparation for anacetrapib and intermediates thereof
, India, , ,

Production Method 12

Reaction Conditions
Reference
Synthesis of intermediates for preparing anacetrapib and derivatives thereof
, United States, , ,

1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Raw materials

1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Preparation Products

1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:944317-92-4)1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
Order Number:A850143
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:28
Price ($):246.0
Email:sales@amadischem.com

Additional information on 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene

Comprehensive Overview of 1-Bromo-4-Fluoro-2-Methoxy-5-(Propan-2-yl)Benzene (CAS No. 944317-92-4)

1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene (CAS No. 944317-92-4) is a halogenated aromatic compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, featuring bromine, fluorine, and methoxy functional groups, makes it a versatile intermediate in organic synthesis. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and specialty chemical manufacturing.

The compound's IUPAC name reflects its precise chemical architecture: a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH3), and isopropyl (CH(CH3)2) groups. This arrangement contributes to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical for constructing complex molecules. Recent studies highlight its role in developing fluorinated pharmaceuticals, a growing trend driven by the demand for metabolic stability and bioavailability in drug candidates.

In the context of green chemistry, 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene has been explored as a building block for eco-friendly synthesis routes. The incorporation of fluorine atoms aligns with modern medicinal chemistry strategies, as evidenced by the rise in FDA-approved fluoro-containing drugs. Users searching for "halogenated benzene derivatives" or "fluorinated aromatic intermediates" will find this compound particularly relevant due to its balanced lipophilicity and electronic effects.

From a commercial perspective, CAS No. 944317-92-4 is supplied by specialty chemical vendors under names like 4-bromo-2-fluoro-5-isopropyl-1-methoxybenzene, catering to R&D laboratories and industrial-scale production. Analytical data, including NMR spectra and HPLC purity, are often requested by buyers, reflecting the compound's importance in quality-sensitive applications. Its stability under standard storage conditions (room temperature, inert atmosphere) further enhances its practicality.

Emerging discussions in AI-driven drug discovery platforms frequently reference halogenated aromatics like this compound for virtual screening libraries. Computational chemists value its 3D molecular descriptors, which are instrumental in QSAR modeling. Additionally, patent databases reveal its use in OLED materials and liquid crystal formulations, addressing the demand for advanced electronic materials.

For synthetic chemists, optimizing the yield of 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene involves careful selection of catalysts and solvents. Recent publications emphasize palladium-catalyzed methods or microwave-assisted synthesis to reduce reaction times—a hot topic in process chemistry forums. Environmental concerns also drive interest in solvent-free or water-mediated protocols for its production.

In summary, CAS No. 944317-92-4 represents a multifaceted chemical tool with expanding applications. Its alignment with trends like fluorine chemistry, sustainable synthesis, and high-throughput screening ensures continued relevance in scientific and industrial communities. Future research may explore its derivatives for bioactive molecules or functional materials, further solidifying its role in innovation pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944317-92-4)1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
A850143
Purity:99%
Quantity:10g
Price ($):246.0
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